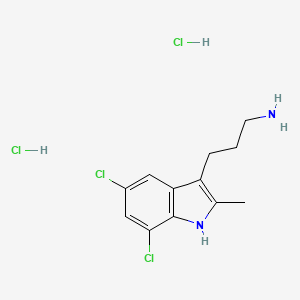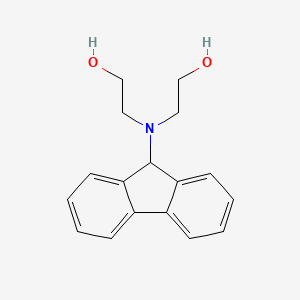
2,2'-(9h-Fluoren-9-ylimino)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(9h-Fluoren-9-ylimino)diethanol is an organic compound with the molecular formula C17H19NO2. It contains 39 atoms, including 19 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms The compound features a fluorene backbone with an imino group and two ethanol groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9h-Fluoren-9-ylimino)diethanol typically involves the reaction of fluorene derivatives with ethylene oxide under controlled conditions. The process may include the use of catalysts to optimize the reaction yield and efficiency . The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-(9h-Fluoren-9-ylimino)diethanol may involve large-scale reactors and continuous flow processes. These methods aim to maximize yield while minimizing costs and environmental impact. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(9h-Fluoren-9-ylimino)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can result in various ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(9h-Fluoren-9-ylimino)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 2,2’-(9h-Fluoren-9-ylimino)diethanol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ethanol groups may also play a role in the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone: A related compound with a ketone group instead of an imino group.
Fluorenylamine: Contains an amine group instead of an imino group.
Fluorene: The parent compound without any functional groups attached.
Uniqueness
2,2’-(9h-Fluoren-9-ylimino)diethanol is unique due to its combination of a fluorene backbone with an imino group and two ethanol groups. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
6974-09-0 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H19NO2/c19-11-9-18(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,19-20H,9-12H2 |
InChI-Schlüssel |
GMXHQOYORGJCHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


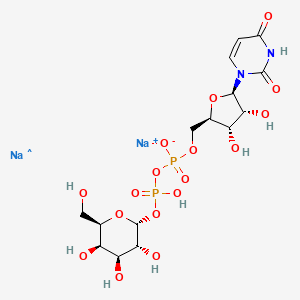
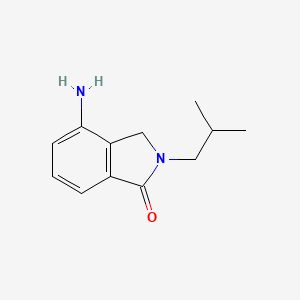
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
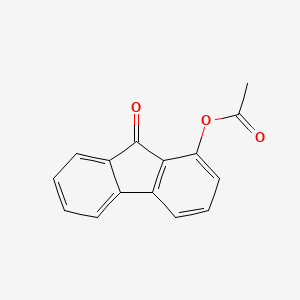
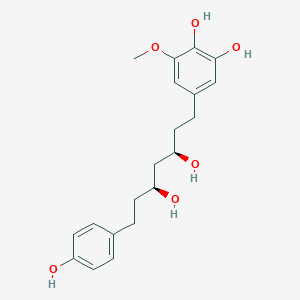
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)

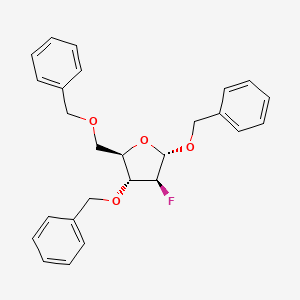
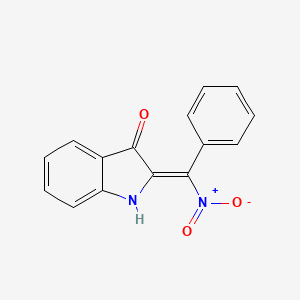
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
